7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione - 895850-09-6

7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3091492
CAS Number: 895850-09-6
Molecular Formula: C21H27FN6O2
Molecular Weight: 414.485
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin* Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , , ] It is used for the treatment of type 2 diabetes mellitus by increasing the levels of incretin hormones like GLP-1. [, , ] Linagliptin exhibits a long duration of action and is considered a once-daily treatment option. [, ]* Relevance: Both linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione share a core 3-methyl-1H-purine-2,6(3H,7H)-dione structure. They differ in the substituents at the 7 and 8 positions. This makes them structurally related within the broader class of xanthine derivatives.

2. Sitagliptin* Compound Description: Sitagliptin, with the IUPAC name (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another FDA-approved DPP-4 inhibitor used for type 2 diabetes management. [] Similar to linagliptin, it works by increasing the levels of incretin hormones, thereby enhancing insulin secretion. [] * Relevance: Although structurally distinct from 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, sitagliptin is grouped as a related compound due to its shared therapeutic target, DPP-4, and its application in treating type 2 diabetes. []

3. Alogliptin* Compound Description: Alogliptin, chemically defined as 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is a DPP-4 inhibitor utilized in the management of type 2 diabetes. [] It operates by inhibiting the DPP-4 enzyme, which leads to elevated levels of incretin hormones. [] This increase in incretin hormones promotes insulin secretion and aids in blood glucose regulation.* Relevance: While alogliptin differs structurally from 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, it is considered a related compound because they are both categorized as DPP-4 inhibitors and share the therapeutic application of managing type 2 diabetes. []

4. Vildagliptin* Compound Description: Vildagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] It acts by inhibiting the DPP-4 enzyme, resulting in increased levels of incretin hormones, which in turn, stimulate insulin secretion and improve glycemic control. [, ] Compared to BI 1356 (linagliptin), vildagliptin has a shorter duration of action. [, ]* Relevance: Although the specific structure of vildagliptin is not provided in the papers, it's classified as a DPP-4 inhibitor alongside linagliptin. [, ] This shared classification, along with their common target and therapeutic application in type 2 diabetes, makes it a relevant compound to consider in relation to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.

5. Saxagliptin* Compound Description: Saxagliptin is another DPP-4 inhibitor employed in the treatment of type 2 diabetes. [] It functions by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin hormones, which promote insulin secretion and improve glycemic control. []* Relevance: Although the precise structure of saxagliptin is not detailed in the provided research, its classification as a DPP-4 inhibitor, similar to linagliptin, makes it a relevant compound to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. [] They share a therapeutic target and are used for the same purpose, managing type 2 diabetes.

6. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2) * Compound Description: This compound demonstrated significant prophylactic antiarrhythmic activity. [] It exhibited a weak affinity for both α1- and α2-adrenoreceptors. []* Relevance: Compound 2 shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The primary difference lies in the substituent at the 7-position, where compound 2 has a longer and more complex side chain compared to the 2-fluorobenzyl group in the target compound.

7. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-8-(2-morpholin-4-yl-ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 15)* Compound Description: This compound exhibited potent prophylactic antiarrhythmic activity. []* Relevance: Compound 15 is a derivative of compound 2 and shares a similar structure with the target compound, 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituent at the 8-position, where compound 15 features a 8-(2-morpholin-4-yl-ethylamino) group instead of the 8-(4-isobutylpiperazin-1-yl) group present in the target compound.

8. 8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I) * Compound Description: This compound is identified as a process-related impurity of linagliptin. []* Relevance: Impurity-I is closely related to both linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It possesses the same core structure as linagliptin but with an (S)-configuration at the 3-position of the piperidine ring. Compared to the target compound, Impurity-I differs in the substituents at the 7-position and the lack of a methyl group on the nitrogen at the 1-position of the piperidine ring.

9. 7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)* Compound Description: Identified as a process-related impurity during the synthesis of linagliptin. []* Relevance: Impurity-II shares the core 3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione structure with linagliptin and is structurally similar to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The main distinction lies in the substituent at the 8-position.

10. 8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)* Compound Description: This compound is a process-related impurity observed during linagliptin synthesis. []* Relevance: Impurity-III is structurally related to linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It has an additional (4-methylquinazolin-2-yl)methyl substituent at the 7-position compared to linagliptin.

11. 8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)* Compound Description: This compound is a process-related impurity of linagliptin. []* Relevance: Impurity-IV is an isomer of linagliptin, differing in the attachment point of the but-2-ynyl group. This makes it structurally similar to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, with variations in the substituents at the 1 and 7 positions.

12. 1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)* Compound Description: This is a process-related impurity found during the synthesis of linagliptin. []* Relevance: Impurity-V is structurally related to linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It has an additional but-2-ynyl group at the 1-position and a methyleneamino group at the 3-position of the piperidine ring compared to linagliptin.

13. 7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)* Compound Description: A process-related impurity identified during linagliptin synthesis. []* Relevance: Impurity-VI shares a similar structure with 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, differing mainly in the substituent at the 8-position.

14. 8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)* Compound Description: Identified as a process-related impurity during linagliptin synthesis. []* Relevance: Impurity-VII is a structural analog of linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, differing in the substituent at the 7-position.

15. 8-(1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (Compound 16) * Compound Description: This xanthine analog is a highly selective adenosine A2B receptor antagonist. [] It exhibits >370-fold selectivity for A2B receptors and possesses high affinity with a Ki of 1 nM. [] * Relevance: Both compound 16 and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione belong to the xanthine class of compounds, sharing the core purine-2,6-dione moiety. This structural similarity highlights their relationship within this chemical class.

Properties

CAS Number

895850-09-6

Product Name

7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione

Molecular Formula

C21H27FN6O2

Molecular Weight

414.485

InChI

InChI=1S/C21H27FN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-6-4-5-7-16(15)22/h4-7,14H,8-13H2,1-3H3,(H,24,29,30)

InChI Key

KVCAIQPNLGNAFS-UHFFFAOYSA-N

SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.